((2R,3S,4R,5R)-5-(6-Amino-8-chloro-9H-purin-9-yl)-3,4-dihydroxytetrahydrofuran-2-yl)methyl dihydrogen phosphate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 8-chloroadenosine-5’-O-monophosphate sodium salt typically involves the reaction of 8-chloroadenosine with dimethyl trimethylphosphonate (DMPA) followed by trimethylphosphonate (TMPA). The final sodium salt form is obtained by reacting with triethylamine and phosphorus oxychloride .
Industrial Production Methods: While specific industrial production methods are not extensively documented, the compound is generally synthesized in specialized laboratories under controlled conditions to ensure high purity and stability .
Chemical Reactions Analysis
Types of Reactions: 8-Chloroadenosine-5’-O-monophosphate sodium salt undergoes various chemical reactions, including substitution reactions due to the presence of the chlorine atom .
Common Reagents and Conditions: Common reagents used in these reactions include dimethyl trimethylphosphonate, trimethylphosphonate, triethylamine, and phosphorus oxychloride . The reactions are typically carried out under controlled laboratory conditions to ensure the desired product is obtained.
Major Products: The major products formed from these reactions include various analogues of adenosine monophosphate, which can be used in further biochemical studies .
Scientific Research Applications
8-Chloroadenosine-5’-O-monophosphate sodium salt has significant applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry . It is often used as an activator to promote the adenylate cyclization reaction in cells and to study related signal transduction pathways . Additionally, it has been investigated for its potential anti-cancer properties, particularly in inhibiting tumor growth in hematological malignancies and various cancer cell lines .
Mechanism of Action
The compound exerts its effects by acting as a potential metabolite of the PKA activator 8-chloroadenosine-3’,5’-cyclic monophosphate (8-Cl-cAMP), which is released by the action of phosphodiesterases . This mechanism involves the modulation of cellular signal transduction pathways, leading to growth inhibition, cell differentiation, and apoptosis in various cancer cells .
Comparison with Similar Compounds
- 8-Chloroadenosine-3’,5’-cyclic monophosphate (8-Cl-cAMP)
- 8-Bromoadenosine-3’,5’-cyclic monophosphate
- 8-(4-Chlorophenylthio)-2’-O-methyladenosine-3’,5’-cyclic monophosphate
Uniqueness: 8-Chloroadenosine-5’-O-monophosphate sodium salt is unique due to its specific substitution at the 8th position of the adenine nucleobase with chlorine, which imparts distinct biochemical properties and potential therapeutic applications .
Properties
IUPAC Name |
[5-(6-amino-8-chloropurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl dihydrogen phosphate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13ClN5O7P/c11-10-15-4-7(12)13-2-14-8(4)16(10)9-6(18)5(17)3(23-9)1-22-24(19,20)21/h2-3,5-6,9,17-18H,1H2,(H2,12,13,14)(H2,19,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DMKPWSUIRIENJW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC(=C2C(=N1)N(C(=N2)Cl)C3C(C(C(O3)COP(=O)(O)O)O)O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13ClN5O7P |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.67 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.